molecular formula C12H14BrNO B14129325 2-(5-Bromopentyl)benzo[d]oxazole

2-(5-Bromopentyl)benzo[d]oxazole

Cat. No.: B14129325
M. Wt: 268.15 g/mol
InChI Key: CEJOLEBVKFJOOL-UHFFFAOYSA-N
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Description

2-(5-Bromopentyl)benzo[d]oxazole is a heterocyclic compound with the molecular formula C12H14BrNO. It is characterized by a benzoxazole ring substituted with a bromopentyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopentyl)benzo[d]oxazole typically involves the reaction of benzo[d]oxazole with 1,5-dibromopentane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the benzoxazole ring attacks the carbon atom of the bromopentane, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopentyl)benzo[d]oxazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzoxazole ring or the bromopentyl side chain.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted benzoxazole derivatives.

    Oxidation: Products include hydroxylated or carbonylated benzoxazole derivatives.

    Reduction: Products include reduced forms of the benzoxazole ring or the bromopentyl side chain.

Mechanism of Action

The mechanism of action of 2-(5-Bromopentyl)benzo[d]oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopentyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The benzoxazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloropentyl)benzo[d]oxazole
  • 2-(5-Iodopentyl)benzo[d]oxazole
  • 2-(5-Fluoropentyl)benzo[d]oxazole

Uniqueness

2-(5-Bromopentyl)benzo[d]oxazole is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding affinity in biological systems. Compared to its chloro, iodo, and fluoro analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

2-(5-bromopentyl)-1,3-benzoxazole

InChI

InChI=1S/C12H14BrNO/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7H,1-2,5,8-9H2

InChI Key

CEJOLEBVKFJOOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CCCCCBr

Origin of Product

United States

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